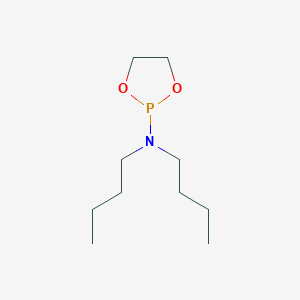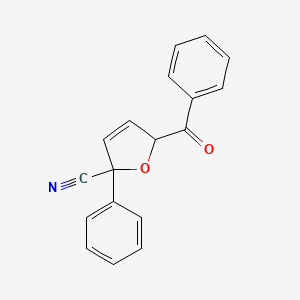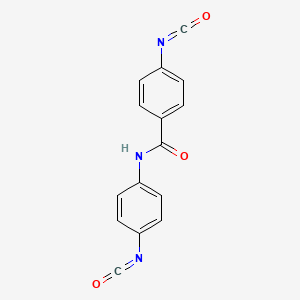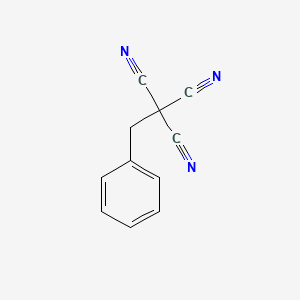
1,1,1-Ethanetricarbonitrile, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Ethanetricarbonitrile, 2-phenyl- is an organic compound with the molecular formula C11H7N3 It is a nitrile derivative, characterized by the presence of three cyano groups attached to a central carbon atom, with a phenyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Ethanetricarbonitrile, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1,1-Ethanetricarbonitrile, 2-phenyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Ethanetricarbonitrile, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium ethoxide (NaOEt), other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,1,1-Ethanetricarbonitrile, 2-phenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1,1-Ethanetricarbonitrile, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,2-propanedione: A similar compound with a different functional group, used in organic synthesis and as a flavoring agent.
2-Phenyl-5-benzimidazolesulfonic acid: Another related compound with applications in UV protection and as a micropollutant in personal care products.
Uniqueness
1,1,1-Ethanetricarbonitrile, 2-phenyl- is unique due to its three cyano groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
6023-46-7 |
|---|---|
Fórmula molecular |
C11H7N3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-phenylethane-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C11H7N3/c12-7-11(8-13,9-14)6-10-4-2-1-3-5-10/h1-5H,6H2 |
Clave InChI |
BSADQACEIUPZKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)

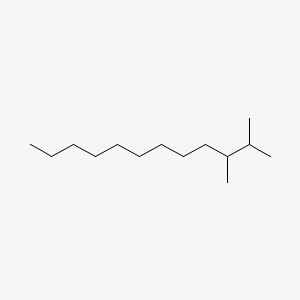
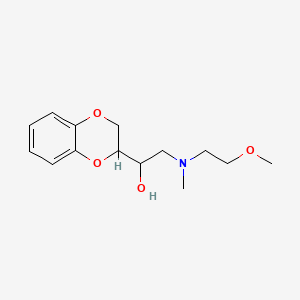

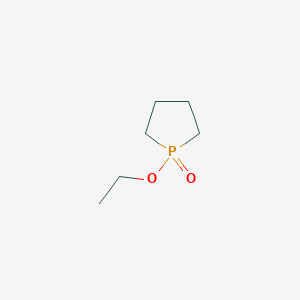

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
